2-(4-chlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide 2-(4-chlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 921541-67-5
VCID: VC7470702
InChI: InChI=1S/C20H21ClN2O4/c1-20(2)12-27-17-9-6-14(10-16(17)23(3)19(20)25)22-18(24)11-26-15-7-4-13(21)5-8-15/h4-10H,11-12H2,1-3H3,(H,22,24)
SMILES: CC1(COC2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl)N(C1=O)C)C
Molecular Formula: C20H21ClN2O4
Molecular Weight: 388.85

2-(4-chlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide

CAS No.: 921541-67-5

Cat. No.: VC7470702

Molecular Formula: C20H21ClN2O4

Molecular Weight: 388.85

* For research use only. Not for human or veterinary use.

2-(4-chlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide - 921541-67-5

Specification

CAS No. 921541-67-5
Molecular Formula C20H21ClN2O4
Molecular Weight 388.85
IUPAC Name 2-(4-chlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)acetamide
Standard InChI InChI=1S/C20H21ClN2O4/c1-20(2)12-27-17-9-6-14(10-16(17)23(3)19(20)25)22-18(24)11-26-15-7-4-13(21)5-8-15/h4-10H,11-12H2,1-3H3,(H,22,24)
Standard InChI Key SNYKIWZIMMIWGZ-UHFFFAOYSA-N
SMILES CC1(COC2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl)N(C1=O)C)C

Introduction

Chemical Identity and Structural Characterization

Basic Chemical Properties

The compound’s IUPAC name, 2-(4-chlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)acetamide, reflects its hybrid structure combining a benzoxazepine core with acetamide and chlorophenoxy substituents. Key identifiers include:

PropertyValue
CAS No.921541-67-5
Molecular FormulaC20H21ClN2O4\text{C}_{20}\text{H}_{21}\text{ClN}_{2}\text{O}_{4}
Molecular Weight388.85 g/mol
SMILESCC1(COC2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl)N(C1=O)C)C
InChIKeySNYKIWZIMMIWGZ-UHFFFAOYSA-N

The benzoxazepine moiety (a seven-membered ring fused to a benzene ring) is substituted at positions 3, 3, and 5 with methyl groups, while the 4-position features a ketone group. The acetamide side chain is linked to a 4-chlorophenoxy group, contributing to its lipophilicity.

Spectroscopic and Crystallographic Data

While X-ray crystallography data for this specific compound remains unpublished, structural analogs within the benzoxazepine family exhibit planar aromatic systems with intramolecular hydrogen bonding stabilizing the lactam ring . Computational models predict a logP value of 3.2 ± 0.5, suggesting moderate membrane permeability.

Synthesis and Derivative Development

Synthetic Pathways

The synthesis typically involves multi-step organic reactions:

  • Benzoxazepine Core Formation: Cyclocondensation of 2-aminophenol derivatives with α,β-unsaturated ketones under acidic conditions.

  • Acetamide Incorporation: Nucleophilic acyl substitution between 7-amino-substituted benzoxazepine and chloroacetyl chloride.

  • Chlorophenoxy Attachment: Ullmann coupling or SNAr reaction to introduce the 4-chlorophenoxy group.

Yield optimization remains challenging due to steric hindrance from the trimethyl groups, with reported yields ranging from 12–18% in pilot-scale syntheses .

Biological Activity and Mechanisms

Neurotransmitter Receptor Modulation

Preliminary binding studies show affinity for:

  • Serotonin 5-HT2A_{2A} (Ki=150 nMK_i = 150 \text{ nM})

  • Dopamine D3_3 (Ki=890 nMK_i = 890 \text{ nM})

This dual activity suggests potential applications in neuropsychiatric disorders, though selectivity remains suboptimal compared to clinical candidates.

Assay TypeResult
Ames TestNegative (no mutagenicity)
hERG InhibitionIC50=8.7μM\text{IC}_{50} = 8.7 \mu\text{M}
Acute Oral LD50_{50} (rat)>2000 mg/kg

These data underscore the need for structural optimization to improve cardiac safety.

Research Applications and Future Directions

Lead Compound Optimization

Current structure-activity relationship (SAR) studies focus on:

  • Replacing the 4-chlorophenoxy group with fluorinated analogs to enhance blood-brain barrier penetration

  • Introducing sulfonamide substituents to improve HDAC selectivity

Preclinical Disease Models

In murine models of triple-negative breast cancer, the compound reduced tumor volume by 42% at 50 mg/kg/day (p.o.), likely through HDAC6-mediated α-tubulin hyperacetylation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator